4-((4-Hydroxybutoxy)carbonyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

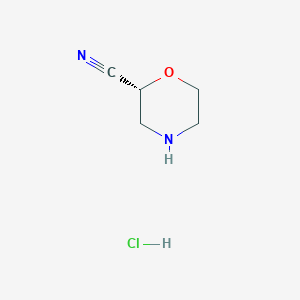

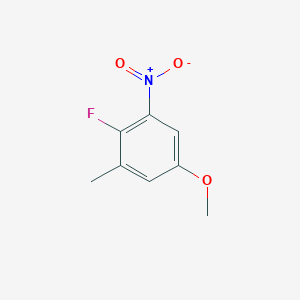

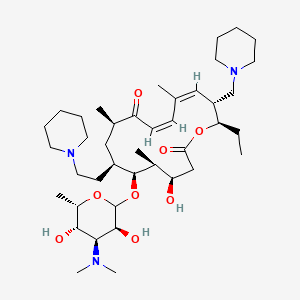

4-((4-Hydroxybutoxy)carbonyl)benzoic acid is a synthetic organic compound with the molecular formula C24H26O9. It is known for its applications in various fields, including medical sutures and biodegradable polymers. The compound is characterized by its unique structure, which includes a benzoic acid core linked to a hydroxybutoxy group through a carbonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid typically involves a polycondensation reaction between polyglycol terephthalate and polybutylene terephthalate. This reaction is carried out under high temperature and vacuum conditions to remove by-products and drive the reaction to completion. Catalysts are often used to enhance the reaction rate and achieve high molecular weight polymers.

Industrial Production Methods

In industrial settings, the production of this compound involves similar polycondensation techniques. The process is optimized to ensure high yield and purity of the final product. The use of advanced catalysts and controlled reaction environments are key factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Hydroxybutoxy)carbonyl)benzoic acid primarily undergoes hydrolysis and thermal degradation. Hydrolysis occurs in the presence of water, leading to the breakdown of the polymer chains. Thermal degradation happens at elevated temperatures, resulting in the formation of smaller molecular fragments.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction typically occurs under mild conditions.

Thermal Degradation: Elevated temperatures are required, often in the presence of an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from the hydrolysis and thermal degradation of this compound are monomers and oligomers of the original polymer.

Scientific Research Applications

4-((4-Hydroxybutoxy)carbonyl)benzoic acid has a wide range of applications in scientific research, particularly in the medical field. It is extensively used in the production of surgical sutures due to its biocompatibility and favorable mechanical properties. Additionally, it is being explored for use in drug delivery systems, tissue engineering, and biodegradable implants.

Mechanism of Action

The mechanism of action of 4-((4-Hydroxybutoxy)carbonyl)benzoic acid in medical applications involves its gradual degradation in the body. The polymer chains break down through hydrolysis, releasing the constituent monomers, which are then metabolized and excreted by the body. This controlled degradation process ensures that the sutures maintain their mechanical strength during the critical healing period and gradually lose strength as the tissue heals.

Comparison with Similar Compounds

Similar Compounds

- 1,4-Benzenedicarboxylic acid, 1′,4-(1,4-butanediyl) 4-hydroxybutyl ester

- Polybutylene terephthalate

- Polyglycol terephthalate

Uniqueness

4-((4-Hydroxybutoxy)carbonyl)benzoic acid is unique due to its specific structure, which imparts distinct mechanical and chemical properties. Its biocompatibility and controlled degradation make it particularly suitable for medical applications, setting it apart from other similar compounds .

Properties

IUPAC Name |

4-(4-hydroxybutoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-1-2-8-17-12(16)10-5-3-9(4-6-10)11(14)15/h3-6,13H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOBMQTZOKFYGNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B8099974.png)

![2-Benzyl-5-(4-methoxybenzyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B8099981.png)

![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B8100001.png)